1-(7-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)prop-2-en-1-one
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Overview
Description
1-(7-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)prop-2-en-1-one is a synthetic compound that belongs to the class of benzoxazepines. It has been the subject of scientific research due to its potential pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-(7-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)prop-2-en-1-one is not fully understood. However, it has been reported to act as a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs by 1-(7-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)prop-2-en-1-one leads to the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
1-(7-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)prop-2-en-1-one has been reported to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been reported to inhibit the growth of fungal and viral pathogens. Furthermore, it has been shown to modulate neurotransmitter systems in the brain, leading to its potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
1-(7-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)prop-2-en-1-one has several advantages for lab experiments. It has been reported to have a high yield of synthesis, making it readily available for research. In addition, it exhibits potent pharmacological properties, making it a promising candidate for drug development. However, one limitation of 1-(7-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)prop-2-en-1-one is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-(7-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)prop-2-en-1-one. One potential direction is to investigate its potential use in combination with other anticancer agents to enhance its efficacy. In addition, further studies are needed to elucidate its exact mechanism of action and its potential use in the treatment of neurological disorders. Furthermore, there is a need for research on the safety and toxicity of 1-(7-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)prop-2-en-1-one to evaluate its potential for clinical use.
Synthesis Methods
The synthesis of 1-(7-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)prop-2-en-1-one involves the reaction of 7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-amine with prop-2-yn-1-one in the presence of a catalyst. The yield of the synthesis method is reported to be high, and the compound can be obtained in pure form.
Scientific Research Applications
1-(7-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)prop-2-en-1-one has been the subject of scientific research due to its potential pharmacological properties. It has been investigated for its potential use as an anticancer agent, antifungal agent, and antiviral agent. In addition, it has been studied for its potential use in the treatment of neurological disorders such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
1-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-2-12(15)14-5-6-16-11-4-3-10(13)7-9(11)8-14/h2-4,7H,1,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDZFJYPNKSLIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC2=C(C1)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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